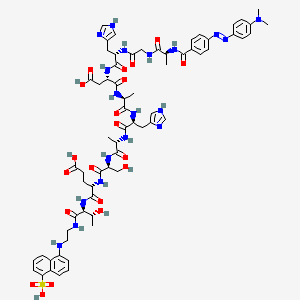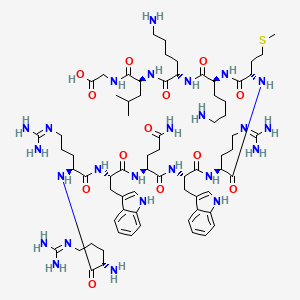
Dabcyl-AGHDAHASET-Edans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dabcyl-AGHDAHASET-Edans is a biologically active peptide used primarily as a substrate in fluorescence resonance energy transfer (FRET) assays. This compound is labeled with the EDANS/DABCYL FRET pair and contains a crucial cleavage site derived from the C-terminal region of the Staphylococcus epidermidis pre-SceD protein . The compound is used to study the activity of type I signal peptidase (SPase1) and has applications in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dabcyl-AGHDAHASET-Edans is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence {Dabcyl}-Ala-Gly-His-Asp-Ala-His-Ala-Ser-Glu-Thr-{Edans} is assembled step-by-step on a solid support. The Dabcyl and Edans groups are incorporated at the N- and C-termini of the peptide, respectively . The synthesis involves the use of Fmoc-protected amino acids and coupling reagents such as HBTU or HATU. The final product is cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product. Quality control measures, including mass spectrometry and analytical HPLC, are implemented to verify the identity and purity of the peptide.
Análisis De Reacciones Químicas
Types of Reactions: Dabcyl-AGHDAHASET-Edans primarily undergoes enzymatic cleavage reactions. The peptide is designed to be a substrate for type I signal peptidase (SPase1), which cleaves the peptide at the specific cleavage site .
Common Reagents and Conditions: The enzymatic cleavage of this compound is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include buffer solutions such as phosphate-buffered saline (PBS) and enzyme preparations of SPase1.
Major Products Formed: The major products formed from the enzymatic cleavage of this compound are the individual peptide fragments resulting from the cleavage at the specific site. The cleavage separates the Dabcyl and Edans groups, leading to an increase in fluorescence signal due to the disruption of FRET .
Aplicaciones Científicas De Investigación
Dabcyl-AGHDAHASET-Edans is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in FRET-based assays to study the activity of type I signal peptidase (SPase1) . The compound is also used in high-throughput screening of SPase1 inhibitors, which has implications in the development of novel antimicrobial agents . Additionally, this compound is employed in studies involving protein-protein interactions and enzyme kinetics.
Mecanismo De Acción
The mechanism of action of Dabcyl-AGHDAHASET-Edans involves its role as a substrate for type I signal peptidase (SPase1). The enzyme recognizes and cleaves the peptide at the specific cleavage site, separating the Dabcyl and Edans groups . This cleavage disrupts the FRET pair, leading to an increase in fluorescence signal, which can be measured to assess enzyme activity. The molecular targets involved in this process are the peptide bonds within the substrate that are recognized and cleaved by SPase1 .
Comparación Con Compuestos Similares
Dabcyl-AGHDAHASET-Edans is unique due to its specific sequence and labeling with the EDANS/DABCYL FRET pair. Similar compounds include other FRET-based peptide substrates labeled with different fluorophore-quencher pairs, such as Dabcyl-KTSAVLQSGFRKME-Edans and Dabcyl-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-Edans . These compounds also serve as substrates for various proteases and are used in similar enzymatic assays. this compound is specifically designed for studying SPase1 activity, making it particularly valuable in research focused on this enzyme.
Propiedades
Fórmula molecular |
C66H83N19O20S |
|---|---|
Peso molecular |
1494.5 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H83N19O20S/c1-34(74-60(96)38-13-15-39(16-14-38)83-84-40-17-19-43(20-18-40)85(5)6)57(93)71-30-53(88)77-48(25-41-28-67-32-72-41)64(100)80-50(27-55(91)92)63(99)76-35(2)58(94)79-49(26-42-29-68-33-73-42)62(98)75-36(3)59(95)81-51(31-86)65(101)78-47(21-22-54(89)90)61(97)82-56(37(4)87)66(102)70-24-23-69-46-11-7-10-45-44(46)9-8-12-52(45)106(103,104)105/h7-20,28-29,32-37,47-51,56,69,86-87H,21-27,30-31H2,1-6H3,(H,67,72)(H,68,73)(H,70,102)(H,71,93)(H,74,96)(H,75,98)(H,76,99)(H,77,88)(H,78,101)(H,79,94)(H,80,100)(H,81,95)(H,82,97)(H,89,90)(H,91,92)(H,103,104,105)/t34-,35-,36-,37+,47-,48-,49-,50-,51-,56-/m0/s1 |
Clave InChI |
UGDCNFHRPWMCTG-BKIUMFBWSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)CNC(=O)[C@H](C)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C)O |
SMILES canónico |
CC(C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C(C)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)



![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)




